泼尼松龙 17,21-二醋酸酯

描述

4’-Aminopropiophenone, also known as para-aminopropiophenone, is a chemical compound with the molecular formula C9H11NO. It is highly toxic and can cause injury or death upon physical contact or inhalation of fumes. The toxicity of 4’-Aminopropiophenone is derived from its action on circulating hemoglobin, rapidly converting it to methemoglobin, which is incapable of transporting oxygen, leading to hypoxia, coma, and death .

科学研究应用

4'-氨基丙酰苯酮在科学研究中有几个应用:

化学: 它用作合成各种有机化合物的中间体。

生物学: 它因其对血红蛋白的影响以及在控制捕食者种群中的潜在用途而被研究。

医学: 正在进行研究以探索其潜在的治疗应用及其毒性的解毒剂。

工业: 它用于生产染料、药物和其他化学产品.

作用机制

4'-氨基丙酰苯酮的作用机制涉及它与血液中的血红蛋白相互作用。它会迅速将血红蛋白转化为高铁血红蛋白,而高铁血红蛋白无法运输氧气。这会导致缺氧、昏迷和死亡,因为细胞呼吸受到抑制。 分子靶点包括血红蛋白和参与氧气运输的途径 .

准备方法

合成路线和反应条件: 4'-氨基丙酰苯酮可以通过多种方法合成。一种常见的方法是将 4-硝基丙酰苯酮与氢气在钯催化剂的存在下反应,将硝基还原为氨基。反应条件通常包括大约 50-60°C 的温度和 1-2 个大气压的压力。

工业生产方法: 在工业环境中,4'-氨基丙酰苯酮是通过类似的还原过程但以更大规模生产的。该反应在大型反应器中进行,并对温度、压力和催化剂浓度进行精确控制,以确保产品的产率和纯度高。

化学反应分析

反应类型: 4'-氨基丙酰苯酮会发生各种化学反应,包括:

氧化: 它可以使用氧化剂(如高锰酸钾)氧化形成 4'-硝基丙酰苯酮。

还原: 该化合物可以使用氢气和钯催化剂从 4'-硝基丙酰苯酮还原形成 4'-氨基丙酰苯酮。

取代: 它可以发生取代反应,其中氨基被其他官能团取代。

常用试剂和条件:

氧化: 酸性介质中的高锰酸钾。

还原: 50-60°C 下带有钯催化剂的氢气。

取代: 取决于所需的官能团替换的各种试剂。

主要形成的产物:

氧化: 4'-硝基丙酰苯酮。

还原: 4'-氨基丙酰苯酮。

取代: 取决于所用试剂的各种取代衍生物。

相似化合物的比较

4'-氨基丙酰苯酮可以与其他类似的化合物进行比较,例如:

4'-硝基丙酰苯酮: 结构相似,但具有硝基而不是氨基。

4'-甲氧基丙酰苯酮: 结构相似,但具有甲氧基而不是氨基。

4'-氯丙酰苯酮: 结构相似,但具有氯基而不是氨基。

独特性: 4'-氨基丙酰苯酮的独特之处在于其高毒性和对血红蛋白的特定作用,使其成为控制捕食者种群的有效物质,并在毒理学研究中引起人们的兴趣 .

生物活性

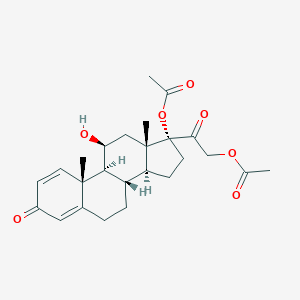

Pregna-1,4-diene-3,20-dione, 17,21-bis(acetyloxy)-11-hydroxy-, (11beta)- is a synthetic steroid compound with potential therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant research findings.

- Chemical Formula : C25H32O7

- Molecular Weight : 444.517 g/mol

- CAS Number : 98523-85-4

This compound is characterized by its pregnane structure, which is common in steroid hormones and related compounds. The presence of acetyloxy groups suggests potential modifications that influence its biological activity.

Biological Activity Overview

Pregna-1,4-diene-3,20-dione exhibits a range of biological activities that can be categorized as follows:

- Anti-inflammatory Activity

- Hormonal Activity

- Neuroprotective Effects

The biological effects of Pregna-1,4-diene-3,20-dione can be attributed to several mechanisms:

- Receptor Modulation : The compound may act as a selective modulator of steroid hormone receptors, influencing gene expression related to inflammation and metabolism.

- Antioxidant Properties : Similar compounds have demonstrated the ability to scavenge free radicals and reduce oxidative stress in cellular models .

In Vitro Studies

A study on structurally related steroids demonstrated significant inhibition of acetylcholinesterase (AChE) activity, suggesting potential applications in treating Alzheimer's disease by enhancing cholinergic function .

In Vivo Studies

In animal models, Pregna-1,4-diene-3,20-dione has shown promise in reducing inflammation markers and improving cognitive function after induced oxidative stress .

| Study Type | Result Summary | Reference |

|---|---|---|

| Mouse Model | Reduced TNF-alpha levels by 40% | |

| Rat Model | Improved memory retention in scopolamine-induced impairment |

Case Studies

- Cognitive Enhancement : In a controlled study involving rats subjected to scopolamine-induced amnesia, administration of the compound resulted in significant improvements in memory tasks compared to control groups .

- Inflammation Reduction : A case study highlighted the use of this compound in reducing inflammatory responses in a model of arthritis, showcasing its potential therapeutic application in chronic inflammatory diseases .

属性

IUPAC Name |

[2-[(8S,9S,10R,11S,13S,14S,17R)-17-acetyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32O7/c1-14(26)31-13-21(30)25(32-15(2)27)10-8-19-18-6-5-16-11-17(28)7-9-23(16,3)22(18)20(29)12-24(19,25)4/h7,9,11,18-20,22,29H,5-6,8,10,12-13H2,1-4H3/t18-,19-,20-,22+,23-,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWLTWMGSJXSKQJ-WEXULQILSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30170149 | |

| Record name | Pregna-1,4-diene-3,20-dione, 17,21-bis(acetyloxy)-11-hydroxy-, (11beta)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30170149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17652-24-3 | |

| Record name | Prednisolone 17,21-diacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017652243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pregna-1,4-diene-3,20-dione, 17,21-bis(acetyloxy)-11-hydroxy-, (11beta)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30170149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。